molecular formula C9H16Cl2N2O B1377116 1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-ol dihydrochloride CAS No. 1427380-71-9

1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-ol dihydrochloride

Cat. No.: B1377116
CAS No.: 1427380-71-9
M. Wt: 239.14 g/mol
InChI Key: QNCSLGFDBAKXPG-UHFFFAOYSA-N
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Description

1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-ol dihydrochloride is a chemical compound with the molecular formula C(9)H({16})Cl(_2)N(_2)O. It is often used in research settings due to its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-ol dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-methyl-3-pyridinecarboxaldehyde.

    Reductive Amination: The aldehyde group is subjected to reductive amination using formaldehyde and a suitable amine, such as methylamine, in the presence of a reducing agent like sodium cyanoborohydride.

    Hydroxylation: The resulting intermediate is then hydroxylated to introduce the ethan-1-ol group.

    Formation of Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Purification: Techniques such as crystallization or chromatography are employed to purify the final product.

    Quality Control: Rigorous testing to ensure the compound meets the required specifications for research or pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions: 1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the pyridine ring or the aminomethyl group.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Modified pyridine derivatives.

    Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-ol dihydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-ol dihydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules, thereby influencing their activity.

Comparison with Similar Compounds

  • 1-[6-(Aminomethyl)pyridin-3-yl]ethan-1-ol
  • 1-[6-(Aminomethyl)-2-ethylpyridin-3-yl]ethan-1-ol
  • 1-[6-(Aminomethyl)-2-methylpyridin-3-yl]propan-1-ol

Comparison:

  • Structural Differences: Variations in the alkyl groups attached to the pyridine ring or the ethan-1-ol moiety.
  • Unique Properties: 1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-ol dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
  • Applications: While similar compounds may share some applications, the specific structure of this compound makes it particularly valuable in certain research and industrial contexts.

Properties

IUPAC Name

1-[6-(aminomethyl)-2-methylpyridin-3-yl]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O.2ClH/c1-6-9(7(2)12)4-3-8(5-10)11-6;;/h3-4,7,12H,5,10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCSLGFDBAKXPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)CN)C(C)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-ol dihydrochloride
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1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-ol dihydrochloride
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1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-ol dihydrochloride
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1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-ol dihydrochloride
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1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-ol dihydrochloride
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1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-ol dihydrochloride

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